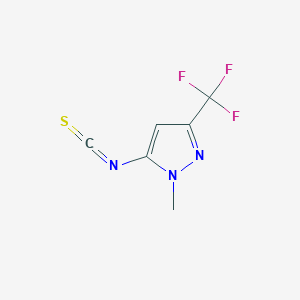
5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an isothiocyanate group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole typically involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole with isothiocyanates under specific conditions. The reaction can be carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its reactivity with various nucleophiles makes it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and materials. Its trifluoromethyl group imparts unique properties to the final products, enhancing their effectiveness and stability.
Mechanism of Action
The mechanism by which 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The isothiocyanate group can react with thiols in proteins, forming thioureas, which can modulate enzyme activity or receptor binding. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by forming covalent bonds with their active sites.
Receptors: It can bind to receptors, altering their signaling pathways and leading to biological effects.
Comparison with Similar Compounds
1-Methyl-3-trifluoromethyl-1H-pyrazole: Lacks the isothiocyanate group, resulting in different reactivity and biological activity.
5-Isothiocyanato-1H-pyrazole: Does not have the trifluoromethyl group, leading to variations in chemical properties and applications.
Uniqueness: 5-Isothiocyanato-1-methyl-3-trifluoromethyl-1H-pyrazole stands out due to the combination of the isothiocyanate and trifluoromethyl groups on the pyrazole ring. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H4F3N3S |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-isothiocyanato-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H4F3N3S/c1-12-5(10-3-13)2-4(11-12)6(7,8)9/h2H,1H3 |
InChI Key |
NLPOEUBQRRWGMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


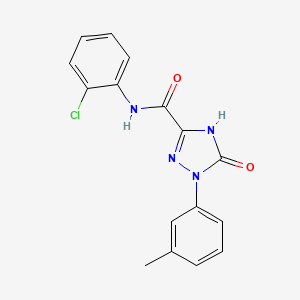
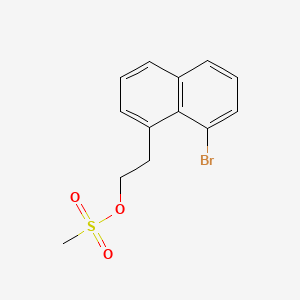


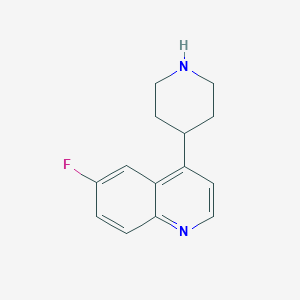
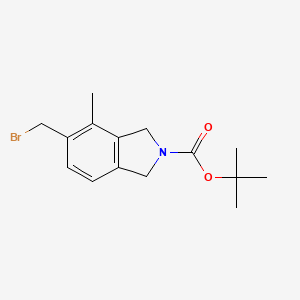
![5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15362789.png)
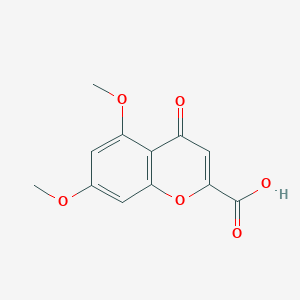
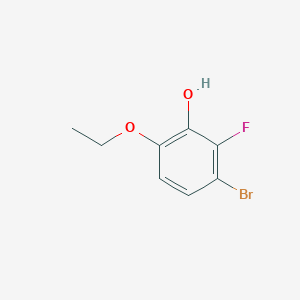
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
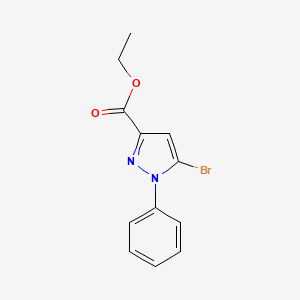
![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
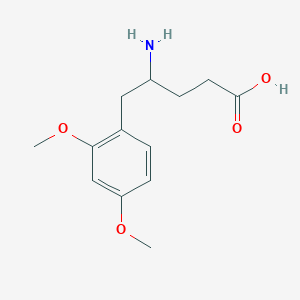
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
